Ethidium
Overview
Description
Homidium, also known as ethidium bromide, is a phenanthridine derivative commonly used as an intercalating agent in molecular biology. It is widely recognized for its application as a fluorescent tag in nucleic acid staining, particularly in techniques such as agarose gel electrophoresis. Homidium has also been used in veterinary medicine to treat trypanosomiasis in cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homidium can be synthesized through the controlled coupling of diazotized m-aminobenzamidine with the primary aromatic amine of 3,8-diamino-5-ethyl-6-phenyl phenanthridinium chloride. This process involves diazotization, which is a chemical reaction that introduces a diazo group into a compound, followed by coupling with the aromatic amine .
Industrial Production Methods: Industrial production of homidium typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions: Homidium undergoes several types of chemical reactions, including:
Oxidation: Homidium can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of homidium can result in the formation of dihydro derivatives.
Substitution: Homidium can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of homidium.
Reduction Products: Dihydro derivatives of homidium.
Substitution Products: Substituted phenanthridine derivatives.
Scientific Research Applications
Homidium has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tag in nucleic acid staining, facilitating the visualization of DNA and RNA in various analytical techniques.
Biology: Employed in molecular biology laboratories for techniques such as agarose gel electrophoresis.
Medicine: Used in veterinary medicine to treat trypanosomiasis in cattle.
Industry: Applied in the production of various fluorescent dyes and indicators
Mechanism of Action
Homidium exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. Homidium targets both kinetoplast DNA (kDNA) and nuclear DNA, leading to the inhibition of DNA replication in trypanosomes. This mechanism is responsible for its trypanocidal effects .
Comparison with Similar Compounds
Isometamidium Chloride: Another phenanthridine derivative used as a trypanocidal agent.
Diminazene Aceturate: A diamidine compound used to treat trypanosomiasis.
Quinapyramine: A trypanocidal agent with a different chemical structure but similar application.
Uniqueness of Homidium: Homidium is unique due to its dual application as both a fluorescent tag in molecular biology and a trypanocidal agent in veterinary medicine. Its ability to intercalate into nucleic acids and disrupt DNA processes sets it apart from other compounds with similar applications .
Properties
IUPAC Name |
5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTANTQQOYSUMLC-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N3+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048487 | |
Record name | Ethidium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-21-2 | |
Record name | Ethidium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3546-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homidium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homidium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17031 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethidium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMIDIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN464416SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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